molecular formula C23H16FN3 B2899926 1-(3-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901043-75-2

1-(3-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2899926
CAS No.: 901043-75-2
M. Wt: 353.4
InChI Key: QOESKTWJOXYCEM-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry This particular compound features a pyrazoloquinoline core, which is a fused bicyclic structure containing both pyrazole and quinoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-fluoroaniline with 2-chloro-3-methylquinoline under basic conditions to form an intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the desired pyrazoloquinoline core. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as zinc triflate under microwave irradiation to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for higher yields and purity. Techniques such as continuous flow synthesis and the use of recyclable catalysts can be employed to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes present in the compound to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(3-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with various molecular targets. For instance, it can inhibit DNA synthesis by binding to bacterial DNA gyrase and topoisomerase IV, leading to the disruption of bacterial replication. In cancer cells, it may induce apoptosis by interacting with specific kinases and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
  • 1-(3-bromophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
  • 1-(3-methylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Uniqueness

1-(3-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity. Fluorine atoms can increase the lipophilicity and metabolic stability of the compound, making it more effective in biological systems .

Properties

IUPAC Name

1-(3-fluorophenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3/c1-15-10-11-21-19(12-15)23-20(14-25-21)22(16-6-3-2-4-7-16)26-27(23)18-9-5-8-17(24)13-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOESKTWJOXYCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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